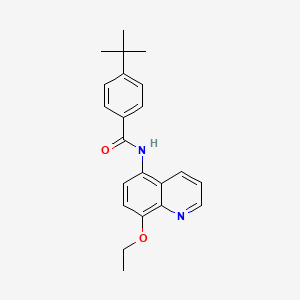
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure includes a piperidine ring and a hydroxyl group, making it intriguing for both synthetic and biological studies.
6-Methyl-5-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4-ol: belongs to the class of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds consist of two fused pyrimidine rings, each containing two nitrogen atoms.
Preparation Methods
Synthetic Routes: While specific synthetic methods for this compound may vary, common approaches involve cyclization reactions. One example is the reaction of a suitable precursor with a piperidine derivative under appropriate conditions.
Industrial Production: Industrial-scale production methods typically rely on efficient synthetic routes, optimization, and scalability. Unfortunately, detailed industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution. For instance
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For oxidation, oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Major Products: The products formed depend on the reaction type and substituents. Detailed studies are needed to identify specific major products.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic properties.
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Industry: Applications in dyes, pigments, or other specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are necessary to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidopyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.
Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H25N3O/c1-11(2)7-8-13-12(3)16-15(17-14(13)19)18-9-5-4-6-10-18/h11H,4-10H2,1-3H3,(H,16,17,19) |
InChI Key |
XMDFGCBEVHNCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCCC2)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11338826.png)
![3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338836.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338838.png)
![3,5-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338844.png)
![N-(2,5-dimethoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11338855.png)
![4-(3-bromophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11338859.png)
![6-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11338867.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]propanamide](/img/structure/B11338875.png)
![N-(4-bromophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11338884.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11338885.png)
![4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11338886.png)
![8,10-bis(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338899.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338908.png)

